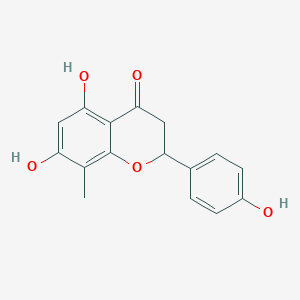

5,7,4'-Trihydroxy-8-methylflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVYLXBMPRDZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,7,4'-Trihydroxy-8-methylflavanone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,4'-Trihydroxy-8-methylflavanone, also recognized as 8-methyl-naringenin, is a naturally occurring flavanone (B1672756) that has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, details on its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory and antioxidant effects. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been isolated from a variety of plant species, primarily belonging to the families Vochysiaceae, Ericaceae, and Lamiaceae. The identified botanical sources are distributed across different geographical regions and are known for their rich phytochemical profiles.

| Plant Species | Family | Plant Part | Reference |

| Qualea grandiflora | Vochysiaceae | Not specified | [1] |

| Rhododendron dauricum | Ericaceae | Leaves | [2] |

| Rhododendron spiciferum | Ericaceae | Leaves | |

| Scutellaria indica | Lamiaceae | Herbs |

While this compound has been identified in these plants, comprehensive quantitative data regarding its concentration in the raw plant material is not extensively available in the current literature. Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC), are required to determine the precise yield of this compound from its natural sources.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Appearance | Likely a solid, typical for flavonoids |

| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol, and DMSO |

| CAS Number | 916917-28-7 |

Experimental Protocols: Isolation and Purification

A generalized experimental workflow for the isolation and purification of this compound from its plant sources is outlined below. This protocol is based on standard methodologies for flavonoid extraction and may require optimization depending on the specific plant matrix.

General Experimental Workflow

Detailed Methodologies

3.2.1. Plant Material Preparation: The collected plant material (e.g., leaves of Rhododendron dauricum) should be air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

3.2.2. Extraction: The powdered plant material is subjected to exhaustive extraction using a suitable organic solvent such as methanol or ethanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. The process is typically repeated multiple times to ensure the complete extraction of the target compound.

3.2.3. Fractionation: The crude extract is concentrated under reduced pressure and then suspended in a water-methanol mixture. This suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavanones like this compound are typically enriched in the ethyl acetate fraction.

3.2.4. Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography for further purification.

-

Adsorbent: Silica gel is commonly used for normal-phase chromatography, while Sephadex LH-20 is employed for size-exclusion chromatography to remove pigments and other impurities.

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compounds.

-

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

3.2.5. Final Purification and Characterization: The pooled fractions are further purified using techniques like preparative HPLC or recrystallization to obtain the pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the flavanone chromophore.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including anti-inflammatory and antioxidant effects. While specific studies on the signaling pathways of this particular flavanone are limited, its mechanisms can be inferred from the well-documented activities of structurally similar flavonoids.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[4] Flavonoids are known to inhibit this pathway at multiple points.

Antioxidant Activity: Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their upregulation.[6]

Future Perspectives

This compound represents a promising natural compound for further investigation. Future research should focus on:

-

Quantitative Analysis: Establishing robust analytical methods to quantify the concentration of this flavanone in its various natural sources.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and in vivo fate.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

-

Preclinical and Clinical Studies: Evaluating the efficacy and safety of this compound in preclinical models of inflammatory and oxidative stress-related diseases, with the ultimate goal of translation to clinical applications.

Conclusion

This compound is a flavanone with documented presence in several plant species and potential anti-inflammatory and antioxidant activities. While further research is needed to fully characterize its pharmacological profile and to develop optimized isolation protocols, this technical guide provides a foundational overview for scientists and researchers interested in exploring the therapeutic potential of this natural product. The elucidation of its specific mechanisms of action and its quantification in natural sources will be crucial for its future development as a potential therapeutic agent.

References

- 1. Buy this compound [smolecule.com]

- 2. Two novel flavonoids from the leaves of Rhododendron dauricum L. with their inhibition of TNF-α production in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of 5,7,4'-Trihydroxy-8-methylflavanone from Qualea grandiflora

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of the bioactive flavanone (B1672756), 5,7,4'-Trihydroxy-8-methylflavanone, from the Brazilian Cerrado plant, Qualea grandiflora. This document outlines a detailed, multi-step protocol for the extraction, fractionation, and purification of this target compound. Furthermore, it presents relevant quantitative data and explores the putative biological signaling pathways associated with its antioxidant and anti-inflammatory activities. Methodologies are detailed to ensure reproducibility for research and drug development applications.

Introduction

Qualea grandiflora Mart. (Vochysiaceae), a plant native to the Brazilian Cerrado, has been traditionally used in folk medicine for various ailments. Phytochemical investigations have revealed the presence of a diverse array of secondary metabolites, including flavonoids. Among these, this compound, also known as 8-methyl-naringenin, has been identified as a constituent of the stem bark. This flavanone is of significant interest due to its potential antioxidant and anti-inflammatory properties, making it a valuable candidate for further pharmacological investigation and drug development. This guide provides a detailed methodology for its isolation and characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for devising an effective isolation strategy.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Chemical Class | Flavanone, Flavonoid, Polyphenol | [2] |

| Synonyms | 8-Methyl-naringenin | [3][4] |

| CAS Number | 916917-28-7 | [1] |

Experimental Protocols

The isolation of this compound from Qualea grandiflora is a multi-stage process involving extraction, fractionation, and chromatographic purification.

Plant Material Collection and Preparation

-

Collection: The stem bark of Qualea grandiflora should be collected from mature trees.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying: The collected bark is to be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Pulverization: The dried bark is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Maceration: The powdered bark (e.g., 1 kg) is macerated with a hydroalcoholic solution (e.g., 80% ethanol (B145695) in water, 5 L) at room temperature for 72 hours with intermittent agitation.

-

Filtration and Concentration: The extract is filtered through cheesecloth and then with filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude hydroalcoholic extract.

Liquid-Liquid Partitioning

The crude hydroalcoholic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The dried crude extract is resuspended in a water-methanol mixture (9:1 v/v) and partitioned successively with solvents of increasing polarity.

-

Hexane Partition: The extract is first partitioned with n-hexane to remove nonpolar constituents like fats and waxes.

-

Ethyl Acetate (B1210297) Partition: The aqueous layer is then partitioned with ethyl acetate. This compound is expected to be present in the ethyl acetate fraction[3][4].

-

Solvent Evaporation: The ethyl acetate fraction is collected and concentrated to dryness using a rotary evaporator.

Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of the target compound from the ethyl acetate fraction.

-

Column Packing: A glass column is packed with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with n-hexane.

-

Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

n-Hexane:Ethyl Acetate (9:1 → 1:1 v/v)

-

Ethyl Acetate:Methanol (9.5:0.5 → 9:1 v/v)

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm). Fractions with similar TLC profiles are pooled.

-

Column Packing: A column is packed with Sephadex LH-20 and equilibrated with methanol.

-

Purification: The flavonoid-rich fractions obtained from silica gel chromatography are further purified on the Sephadex LH-20 column, eluting with methanol. This step separates compounds based on molecular size and polarity, effectively removing tannins and other polymeric compounds.

-

Monitoring: Fractions are again monitored by TLC.

Final purification is achieved using preparative reverse-phase HPLC.

-

Column: A C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).

-

Elution Program: A suitable gradient program is developed based on analytical HPLC analysis of the enriched fraction.

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm and 340 nm).

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Visualization of Workflows and Pathways

Experimental Workflow

Putative Anti-inflammatory Signaling Pathway

Based on the known mechanisms of the parent compound, naringenin, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Putative Antioxidant Signaling Pathway

The antioxidant activity of this compound is likely mediated through the activation of the Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant responses.

Conclusion

This technical guide provides a synthesized, robust protocol for the isolation of this compound from Qualea grandiflora. The methodologies described herein, from plant material preparation to multi-step chromatographic purification, offer a clear pathway for obtaining this promising bioactive compound for further research. The elucidated putative signaling pathways provide a foundation for investigating its pharmacological mechanisms of action. This information is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the exploration of the therapeutic potential of this compound.

References

- 1. auctoresonline.org [auctoresonline.org]

- 2. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

8-Methyl-Naringenin: A Technical Guide for Researchers

Abstract

8-Methyl-naringenin is a naturally occurring flavanone (B1672756) found in Rhododendron spinuliferum. As a derivative of the well-studied flavonoid naringenin (B18129), it holds significant potential for investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on 8-methyl-naringenin and outlines a theoretical framework for its synthesis, characterization, and biological evaluation based on established methodologies for similar compounds. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in exploring the therapeutic promise of this molecule.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites in plants with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Naringenin, a flavanone abundant in citrus fruits, is one of the most extensively studied flavonoids, known to modulate various cellular signaling pathways. The methylation of flavonoids can significantly alter their bioavailability, metabolic stability, and biological activity. 8-Methyl-naringenin, a C-methylated derivative of naringenin, has been identified in nature; however, a comprehensive body of research on its discovery, characterization, and bioactivity is not yet available in the public domain. This guide aims to bridge this gap by providing a scientifically grounded starting point for the investigation of 8-methyl-naringenin.

Discovery and Synthesis

While 8-methyl-naringenin has been reported in Rhododendron spinuliferum, detailed information regarding its specific isolation and characterization from this natural source is scarce[1]. For research purposes, chemical synthesis offers a reliable method to obtain a pure compound. A plausible synthetic approach for 8-methyl-naringenin can be extrapolated from established methods for C-methylation of flavonoids and the synthesis of naringenin itself.

Proposed Synthetic Pathway

A potential synthetic route could involve the C-methylation of a suitable precursor followed by cyclization to form the flavanone ring. One possible approach is outlined below:

References

An In-depth Technical Guide to 5,7,4'-Trihydroxy-8-methylflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a flavanone (B1672756), a class of flavonoids found in various plants. It has been isolated from natural sources such as Qualea grandiflora and Rhododendron spinuliferum.[1][2] As a derivative of naringenin (B18129), a well-studied flavonoid abundant in citrus fruits, 8-methyl-naringenin is of significant interest to the scientific community for its potential biological activities.[1] These activities are believed to include antioxidant, anti-inflammatory, and antimicrobial properties.[1]

The addition of a methyl group at the 8-position of the naringenin backbone is expected to alter its physicochemical properties, such as lipophilicity, which may in turn influence its bioavailability and pharmacological efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for research and drug development. These parameters influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the available and predicted physicochemical data for this compound. It should be noted that while some properties have been computationally predicted, specific experimental data for several parameters remain to be fully elucidated in the literature.

| Property | Value | Source |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | [2] |

| Synonyms | 8-methyl-naringenin, (2S)-4',5,7-trihydroxy-8-methylflavanone | [2] |

| Molecular Formula | C₁₆H₁₄O₅ | [2] |

| Molecular Weight | 286.28 g/mol | [2] |

| CAS Number | 916917-28-7 | |

| Melting Point | Not experimentally determined. (Naringenin: 248-251°C) | [3] |

| Boiling Point | 566.9°C (Predicted) | [4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF (data inferred from naringenin). | [3][5] |

| logP (Octanol/Water) | 2.8 (Predicted, XLogP3) | [2] |

| pKa | Not experimentally determined. (Naringenin pKa1: 7.05, pKa2: 8.84) | [6] |

| Appearance | Crystalline solid (inferred from related compounds). | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and determination of key physicochemical properties of this compound. Where a specific protocol for the target compound is not available, a general and adaptable method for flavanones is described.

Synthesis and Purification Workflow

The synthesis of this compound can be approached through the methylation of naringenin. The following workflow outlines a general procedure.

Caption: General workflow for synthesis and purification of 8-methyl-naringenin.

Determination of Melting Point (General Protocol)

The melting point is a crucial indicator of purity.

-

Sample Preparation : The purified this compound must be thoroughly dried and finely powdered.

-

Capillary Loading : A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement : The capillary tube is placed in a melting point apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

Recording : The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[7]

Determination of Solubility (General Protocol)

The shake-flask method is a standard technique for determining equilibrium solubility.

-

Preparation : An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration : The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Separation : The suspension is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

-

Quantification : The concentration of the dissolved flavanone in the filtrate is determined using a validated analytical method, such as HPLC-UV.[8][9][10]

Determination of Partition Coefficient (logP) (General Protocol)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Solvent Saturation : n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually saturated by vigorous mixing, followed by separation of the two phases.

-

Partitioning : A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase.

-

Equilibration : The mixture is gently agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

-

Quantification : The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.

-

Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Analytical Methods

A general reversed-phase HPLC method can be used for the analysis and purity assessment.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection : UV detection at the maximum absorbance wavelength of the flavanone (typically around 280-290 nm for flavanones).[12]

-

Quantification : For quantitative analysis, a calibration curve is generated using standards of known concentrations.

NMR is essential for structural elucidation.

-

Solvent : Deuterated solvents such as DMSO-d₆ or Methanol-d₄ are commonly used for flavonoids.

-

¹H NMR : Expected signals would include aromatic protons on the A and B rings, the characteristic protons of the C-ring of the flavanone skeleton (a doublet of doublets for H-2, and two doublet of doublets for the H-3 protons), and a singlet for the methyl group at C-8.

-

¹³C NMR : Will show distinct signals for the carbonyl carbon (C-4), the carbons of the aromatic rings, the C-2 and C-3 carbons of the flavanone core, and the methyl carbon.

MS provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Ionization : Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds, but positive mode can also be informative.[13]

-

Analysis : High-resolution mass spectrometry (e.g., Q-TOF) can confirm the elemental composition.

-

Fragmentation (MS/MS) : Tandem mass spectrometry will reveal characteristic fragmentation patterns of the flavanone core, often involving retro-Diels-Alder (RDA) cleavage of the C-ring, which is useful for structural confirmation.[13][14]

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily attributed to its antioxidant and anti-inflammatory properties, which are likely mediated through the modulation of key cellular signaling pathways. The mechanisms are inferred from studies on its parent compound, naringenin, and other related flavonoids.

Antioxidant Activity and Nrf2 Signaling Pathway

Flavanones are known to exert antioxidant effects by scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defenses. A critical pathway in this process is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like flavanones, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). It is proposed that 8-methyl-naringenin activates this pathway, thereby enhancing cellular antioxidant capacity.[1][8][15]

Caption: Proposed activation of the Nrf2 antioxidant pathway by the flavanone.

Anti-inflammatory Activity and NF-κB Signaling Pathway

Chronic inflammation is implicated in numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2. Naringenin has been shown to inhibit this pathway, likely by preventing the degradation of IκBα.[11][16][17][18] this compound is hypothesized to share this anti-inflammatory mechanism.

Caption: Proposed inhibition of the NF-κB inflammatory pathway by the flavanone.

Conclusion

This compound is a natural product with significant potential for further investigation in the fields of pharmacology and drug development. Its structural similarity to naringenin suggests a favorable profile of biological activities, including antioxidant and anti-inflammatory effects, likely mediated through the Nrf2 and NF-κB signaling pathways, respectively. The addition of the 8-methyl group may enhance its pharmacokinetic properties. This guide has compiled the currently available physicochemical data and provided a framework of experimental protocols for its further study. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, optimizing synthesis and purification protocols, and validating its precise mechanisms of action in relevant biological models. Such efforts will be crucial in fully elucidating the therapeutic potential of this promising flavanone.

References

- 1. Naringenin Attenuates H2O2-Induced Mitochondrial Dysfunction by an Nrf2-Dependent Mechanism in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Methylnaringenin | C16H14O5 | CID 44418717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4',5,7-Trihydroxyflavanone, 97% | Fisher Scientific [fishersci.ca]

- 4. (2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one|lookchem [lookchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.ekb.eg [journals.ekb.eg]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,7,4'-Trihydroxy-8-methylflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-Methyl-naringenin, is a naturally occurring flavanone (B1672756) found in various plant species, including Qualea grandiflora.[1][2][3] As a member of the flavonoid class, this compound is noted for its characteristic flavanone backbone with hydroxyl groups at positions 5, 7, and 4', and a methyl group at position 8.[1] This structural arrangement contributes to its distinct biological activities. Preliminary research has highlighted its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a compound of interest for further investigation in nutraceuticals, pharmaceuticals, and cosmetics.[1][4] This document provides a comprehensive overview of the available technical data for this compound (CAS No: 916917-28-7), including its physicochemical properties, biological activities, and experimental protocols for analysis.

Compound Identification and Physicochemical Properties

This compound is classified as a flavanone, a subclass of flavonoids. The presence of a methyl group at the 8-position distinguishes it from the more common flavanone, naringenin.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one |

| Common Name | 8-Methyl-naringenin[1][2][5][6] |

| CAS Number | 916917-28-7[1][2][4][5] |

| Molecular Formula | C₁₆H₁₄O₅[1][2][4] |

| Molecular Weight | 286.28 g/mol [1][2][4] |

| SMILES | O=C1CC(C2=CC=C(O)C=C2)OC3=C(C)C(O)=CC(O)=C13[2] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid | [2] |

| Boiling Point | 570.2 °C | [4] |

| Purity | 99.94% (As per one supplier) | [2] |

| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month). | [2][4] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297) |[7] |

Synthesis and Isolation

Natural Sources

This flavanone is a natural product that has been isolated from several plant species.[4] Notable sources include:

Synthetic Approaches

While often isolated from natural sources, synthetic routes for flavanones are well-established. A common method for synthesizing this compound could involve the methylation of naringenin.[1] A general synthetic pathway for similar flavanones involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) to form a chalcone, followed by cyclization to the flavanone.

Isolation and Purification Protocol (General)

A generalized protocol for the extraction and isolation of flavonoids from plant material is outlined below. This method would require optimization for the specific plant matrix.

Experimental Workflow: Isolation of Flavanones from Plant Material

Methodology:

-

Extraction: Dried and powdered plant material is subjected to solvent extraction, often using methanol or ethanol. Modern techniques like ultrasound-assisted or microwave-assisted extraction can enhance efficiency.

-

Fractionation: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.

-

Chromatography: The desired fraction is subjected to column chromatography (e.g., silica (B1680970) gel) to isolate individual compounds.

-

Final Purification: Fractions containing the target compound are further purified by techniques like preparative HPLC or recrystallization.

-

Structure Elucidation: The final compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10][11]

Biological Activity and Potential Applications

This compound exhibits a range of biological activities that suggest its potential for therapeutic and other applications.[1]

Table 3: Summary of Reported Biological Activities

| Activity | Description | Potential Application | Reference |

|---|---|---|---|

| Antioxidant | Acts by scavenging free radicals, which can reduce cellular oxidative stress. | Nutraceuticals, Cosmetics, Pharmaceuticals | [1][4] |

| Anti-inflammatory | Has been shown to reduce inflammation markers in various biological models. | Pharmaceuticals | [1] |

| Antimicrobial | Demonstrates efficacy against certain bacterial strains. | Pharmaceuticals | [1] |

| Anticancer | Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms like apoptosis induction. | Pharmaceuticals |[1] |

Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The anti-inflammatory effects of flavonoids can be complex, often involving the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines.

Hypothesized Anti-inflammatory Signaling Pathway

Experimental Protocols for Analysis

Quantification of Total Flavonoid Content

A common method for estimating total flavonoid content in a sample is the aluminum chloride colorimetric assay.

Methodology:

-

Standard Preparation: Prepare a standard curve using a known flavonoid, such as quercetin, at various concentrations (e.g., 10-100 µg/mL) in methanol.

-

Sample Preparation: Dissolve the plant extract or isolated compound in methanol to a known concentration.

-

Reaction Mixture: In a 96-well plate or cuvette, mix the sample/standard solution with 10% aluminum chloride and 1 M sodium acetate.

-

Incubation: Incubate the mixture at room temperature in the dark for approximately 40-45 minutes.[12]

-

Measurement: Measure the absorbance of the resulting yellow-colored complex at 415 nm using a spectrophotometer or plate reader.[12]

-

Calculation: Quantify the flavonoid content in the sample by comparing its absorbance to the standard curve.[12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the separation, identification, and quantification of individual flavonoids.

Methodology:

-

System: An HPLC system equipped with a C18 column and a UV or DAD detector is typically used.

-

Mobile Phase: A gradient elution is common, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Injection: Inject a filtered solution of the sample onto the column.

-

Detection: Monitor the eluent at a wavelength where flavonoids absorb, typically around 280-370 nm.

-

Identification and Quantification: Identify the this compound peak by comparing its retention time with a purified standard. Quantify using a calibration curve generated from the standard.

General HPLC Workflow

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant, anti-inflammatory, and antimicrobial properties. Its unique structure warrants further investigation to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on comprehensive in vivo studies to validate the preliminary in vitro findings, detailed pharmacokinetic and toxicological profiling, and the exploration of its effects on specific molecular targets. The development of optimized synthesis and isolation protocols will be crucial for obtaining the quantities required for advanced preclinical and clinical research.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5,7,4’-Trihydroxy-8-methylflavanone | 916917-28-7 | FT74507 [biosynth.com]

- 5. bldpharm.com [bldpharm.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. 5,7,4'-trihydroxy-8-methoxyflavone | 57096-02-3 [chemicalbook.com]

- 8. 5â7â4â-Trihydroxy-8-methylflavanone | CAS:916917-28-7 | ChemNorm [chem-norm.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. iosrjournals.org [iosrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

8-Methyl-Naringenin: An Analysis of Available Biological Activity Data

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the biological activity of 8-methyl-naringenin. A comprehensive review of scientific literature reveals a significant scarcity of research specifically focused on this methylated derivative of naringenin (B18129). While its existence is confirmed chemically and it has been identified in plant species such as Rhododendron spinuliferum, there is a notable absence of published studies detailing its specific biological effects, quantitative data (e.g., IC50 values), or mechanisms of action.

In light of this data gap, this guide will provide an in-depth overview of the well-documented biological activities of the parent compound, naringenin . The extensive research on naringenin offers a foundational understanding of the potential, yet unconfirmed, therapeutic properties of its derivatives. The data presented herein pertains exclusively to naringenin and should be interpreted as a potential indicator of the research avenues that could be explored for 8-methyl-naringenin.

Introduction to Naringenin

Naringenin (4',5,7-trihydroxyflavanone) is a prominent flavanone (B1672756) found abundantly in citrus fruits, tomatoes, and other plants.[1][2] It is known for a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[3][4] Its pleiotropic effects are attributed to its ability to modulate numerous cellular signaling pathways.[1][3] Understanding the biological profile of naringenin is the first step toward investigating the potential activities of its derivatives like 8-methyl-naringenin.

Biological Activities of Naringenin

Naringenin has demonstrated significant bioactivity in three primary areas: anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

Naringenin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[2][5]

Mechanism of Action: The primary anti-inflammatory mechanism of naringenin involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] Naringenin prevents the degradation of IκB, the inhibitory protein of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[5] This leads to a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][5]

Quantitative Data: The following table summarizes the inhibitory effects of naringenin on various inflammatory markers.

| Cell Line | Stimulant | Marker Measured | Concentration of Naringenin | % Inhibition / Effect | Reference |

| hPDLSCs | LPS | Inflammatory Factors | 20 µmol/L | Optimal anti-inflammatory effect | [6] |

| Macrophages | LPS | TNF-α, IL-1β, IL-6 | Not Specified | Significant reduction | [2][5] |

| BV2 Microglia | LPS | NO, PGE2, TNF-α, IL-1β | Not Specified | Dose-dependent inhibition | [7] |

Anticancer Activity

Naringenin has been shown to possess anticancer properties against various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3][8]

Mechanism of Action: Naringenin modulates several critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[3][9] By inhibiting these pathways, naringenin can suppress cell proliferation and survival. It induces apoptosis (programmed cell death) through both the intrinsic and extrinsic pathways.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[1] Furthermore, naringenin can arrest the cell cycle at various phases, preventing cancer cells from dividing.[3]

Quantitative Data (IC50 Values): The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Cell Line | IC50 Value (µM) | Assay Type | Reference |

| Melanoma (B16F10) | ~400 µM (induces apoptosis) | Not Specified | [8] |

| Breast (MCF-7) | Not Specified (synergistic effects) | Not Specified | [10] |

| Colon (HCT116) | Not Specified | Not Specified | [11] |

Antioxidant Activity

Naringenin functions as a potent antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[2][5] This activity helps protect cells from oxidative damage, which is implicated in numerous chronic diseases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of compounds like naringenin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of naringenin (or the test compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined by plotting viability against compound concentration.

Western Blot for Protein Expression Analysis

This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Naringenin is a extensively studied flavanone with well-established anti-inflammatory, anticancer, and antioxidant properties, primarily mediated through the modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways. While this provides a strong theoretical framework, the biological activities of its specific derivative, 8-methyl-naringenin, remain uninvestigated.

Future research should be directed toward the synthesis and biological evaluation of 8-methyl-naringenin. Key studies would include:

-

In vitro cytotoxicity screening against a panel of cancer cell lines to determine its anticancer potential and IC50 values.

-

Anti-inflammatory assays to measure its effect on cytokine production and NF-κB signaling.

-

Comparative studies with naringenin to understand how the addition of a methyl group at the C8 position influences bioactivity and pharmacokinetic properties.

Such research is imperative to determine if 8-methyl-naringenin holds therapeutic promise as a novel drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects and related mechanisms of naringenin in human periodontal ligament stem cells under lipopolysaccharide stimulation based on RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

The Antioxidant Profile of 5,7,4'-Trihydroxy-8-methylflavanone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the antioxidant properties of the flavanone (B1672756) 5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel antioxidant compounds.

Introduction

This compound is a naturally occurring flavanone that has been isolated from plants such as Qualea grandiflora.[1] Flavonoids, a broad class of plant secondary metabolites, are well-documented for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[2] This guide synthesizes the available scientific information regarding the antioxidant activity of this compound, including its chemical properties, in vitro antioxidant capacity, and putative mechanisms of action involving key cellular signaling pathways.

Chemical Properties

The chemical structure of this compound, with its characteristic flavanone backbone and specific hydroxylation and methylation pattern, is central to its antioxidant activity. The presence and position of hydroxyl groups are critical for its radical scavenging and metal-chelating properties.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Synonyms | 8-methyl-naringenin |

| Key Structural Features | Hydroxyl groups at positions 5, 7, and 4'; Methyl group at position 8 |

In Vitro Antioxidant Activity

While specific quantitative data for this compound from standardized antioxidant assays are not extensively available in the public domain, the antioxidant potential of this compound can be inferred from studies on structurally similar flavonoids, particularly naringenin (B18129) and other trihydroxyflavonoids. These compounds are known to exhibit potent free radical scavenging activity.

It is anticipated that this compound would demonstrate significant activity in the following assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay assesses the capacity of a compound to quench the ABTS radical cation.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Cellular Mechanisms of Antioxidant Action

The antioxidant effects of flavonoids extend beyond direct radical scavenging to the modulation of cellular signaling pathways that control endogenous antioxidant defenses.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.

A structurally related compound, 6,7,4'-trihydroxyflavanone, has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[3][4] It is highly probable that this compound exerts its cellular antioxidant effects through a similar mechanism.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including the response to oxidative stress. Some flavonoids have been shown to modulate MAPK pathways, which can in turn influence the expression of antioxidant enzymes and inflammatory mediators. The anti-inflammatory and antioxidant activities of certain flavanones have been linked to the attenuation of MAPK signaling. It is plausible that this compound may also interact with these pathways to exert its protective effects.

Experimental Protocols

The following are standardized protocols for key in vitro antioxidant assays that can be employed to quantify the activity of this compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the violet DPPH solution to a pale yellow is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions to the respective wells.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.

Procedure:

-

Prepare a stock solution of the test compound.

-

Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound dilutions to a cuvette or 96-well plate.

-

Add a larger volume of the diluted ABTS radical solution and mix.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Use a positive control and a blank for comparison.

-

Calculate the percentage of inhibition and the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising natural compound with significant antioxidant potential. While direct quantitative data is currently limited, evidence from structurally related flavonoids strongly suggests its efficacy in scavenging free radicals and modulating cellular antioxidant defense mechanisms, likely through the activation of the Nrf2 pathway and modulation of MAPK signaling.

Future research should focus on:

-

Quantifying the antioxidant activity of purified this compound using a battery of standardized in vitro assays.

-

Elucidating the precise molecular mechanisms of its antioxidant action in relevant cellular models of oxidative stress.

-

Investigating its efficacy in preclinical in vivo models of diseases associated with oxidative stress.

This comprehensive guide serves as a foundational resource for researchers aiming to explore the therapeutic applications of this compound as a novel antioxidant agent.

References

- 1. Buy this compound [smolecule.com]

- 2. 5,7,4’-Trihydroxy-8-methylflavanone | 916917-28-7 | FT74507 [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Publicly Available Data on the Anticancer Properties of 8-Methyl-Naringenin Hinders In-Depth Analysis

A comprehensive review of scientific literature reveals a significant gap in the publicly available research on the preliminary anticancer studies of 8-methyl-naringenin. As of December 2025, there is a notable absence of published data specifically detailing its cytotoxic effects, underlying molecular mechanisms, and defined signaling pathways in cancer cells.

This lack of specific information on 8-methyl-naringenin prevents the creation of a detailed technical guide as requested. Core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled due to the absence of primary research on this particular compound.

While the broader flavonoid, naringenin (B18129), and some of its other derivatives have been investigated for their anticancer potential, these findings cannot be directly extrapolated to 8-methyl-naringenin. Chemical modifications, such as the addition of a methyl group at the 8-position, can significantly alter the biological activity of a compound.

Insights from a Structurally Related Compound: 8-Prenylnaringenin (B1664708)

As a point of reference, some research has been conducted on 8-prenylnaringenin (8-PN), another derivative of naringenin modified at the 8-position. It is crucial to emphasize that the following information pertains to 8-prenylnaringenin and not 8-methyl-naringenin. The biological activities of these two compounds could differ significantly.

Studies on 8-prenylnaringenin have indicated some level of cytotoxicity against certain cancer cell lines. For instance, research has shown that 8-prenylnaringenin exhibits higher cytotoxicity against glioblastoma cells (U-118 MG) compared to its parent compound, naringenin.[1][2] The IC50 value for 8-prenylnaringenin in U-118 MG glioblastoma cells was reported to be approximately 138 µM.[2] However, in other cell lines, such as human promyeloid leukemia (HL-60) and breast cancer (MCF-7) cells, 8-prenylnaringenin did not show significant inhibitory effects at concentrations up to 50 µM.[1]

The potential mechanisms of action for naringenin and its derivatives often involve the induction of apoptosis and modulation of various signaling pathways. For naringenin, pathways such as PI3K/Akt, MAPK, and NF-κB have been implicated in its anticancer effects.[3][4][5] However, specific signaling pathways targeted by 8-prenylnaringenin in cancer cells are not as well-defined in the available literature.

Methodological Approaches in Flavonoid Anticancer Research

For the audience of researchers, scientists, and drug development professionals, it is pertinent to outline the general experimental protocols typically employed in the preliminary anticancer evaluation of flavonoid derivatives. These methodologies would be applicable to future studies on 8-methyl-naringenin.

A general workflow for such an investigation is outlined below:

Caption: General experimental workflow for anticancer evaluation.

Key Experimental Protocols:

-

Cell Viability/Cytotoxicity Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are seeded in 96-well plates, treated with various concentrations of the test compound, and incubated. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved for spectrophotometric quantification.

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It is a reliable method for determining cell density.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

-

Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

-

-

Cell Cycle Analysis:

-

Propidium Iodide (PI) Staining and Flow Cytometry: PI stains cellular DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Investigation of Signaling Pathways:

-

Western Blot Analysis: To determine the effect of the compound on the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK, JNK, p38).

-

The diagrams for potential signaling pathways that could be investigated for 8-methyl-naringenin, based on the known mechanisms of naringenin, are provided below for illustrative purposes.

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Caption: Hypothesized modulation of the MAPK/ERK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 5,7,4'-Trihydroxy-8-methylflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a flavanone (B1672756) that has been isolated from plant species such as Qualea grandiflora.[1] This document provides a comprehensive overview of its known and hypothesized mechanisms of action, drawing on available data for the compound and its structural analog, naringenin (B18129). It is intended to serve as a technical resource for researchers and professionals in drug development, summarizing biological activities, potential signaling pathways, and detailed experimental protocols for its investigation. Due to a lack of extensive research specifically on this compound, some of the detailed mechanistic insights are based on the well-studied flavanone, naringenin, and are presented here as probable mechanisms of action that warrant further investigation.

Introduction

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. This compound possesses a chemical structure that suggests a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] Its therapeutic potential is an area of growing interest. This guide will delve into the molecular mechanisms that likely underlie these activities.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-4-one |

| Synonyms | 8-methyl-naringenin |

| CAS Number | 916917-28-7 |

Known and Hypothesized Mechanisms of Action

While specific quantitative data for this compound is limited, its structural similarity to naringenin allows for informed hypotheses regarding its mechanisms of action.

Antioxidant Activity

This compound is known to possess antioxidant properties, primarily attributed to its ability to scavenge free radicals.[1][2] The hydroxyl groups on the flavanone structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Hypothesized Antioxidant Signaling Pathway

References

Spectroscopic Data of 8-Methyl-Naringenin: A Technical Guide for Researchers

Introduction

8-Methyl-naringenin is a C-methylated flavanone, a class of natural products with diverse biological activities. As with any compound under investigation for potential therapeutic applications, detailed structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for 8-methyl-naringenin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for 8-methyl-naringenin, this guide leverages extensive data from its parent compound, naringenin, to provide a robust analytical framework. This document is intended for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 8-methyl-naringenin, high-resolution mass spectrometry (HR-MS) is essential for confirming its elemental composition.

Table 1: Mass Spectrometry Data for 8-Methyl-Naringenin

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | Predicted |

| Exact Mass | 286.0841 g/mol | Predicted |

| Observed MS/MS Fragmentation Ions (Predicted) | ||

| [M+H]⁺ | 287.0914 | Predicted |

| [M-H]⁻ | 285.0765 | Predicted |

Note: The fragmentation pattern of 8-methyl-naringenin is expected to be similar to that of naringenin, with key losses corresponding to retro-Diels-Alder (rDA) fragmentation of the C-ring. A publication by de Souza et al. (2018) contains a figure showing the MS and MS/MS spectra of 8-methyl-naringenine, though the specific fragmentation data is not detailed in the abstract[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data of Naringenin and Predicted Data for 8-Methyl-Naringenin (in DMSO-d₆)

| Position | Naringenin δ (ppm), J (Hz) | 8-Methyl-Naringenin (Predicted) δ (ppm), J (Hz) |

| 2 | 5.43 (dd, 12.9, 3.0) | ~5.43 (dd, 12.9, 3.0) |

| 3a | 3.26 (dd, 17.0, 12.9) | ~3.26 (dd, 17.0, 12.9) |

| 3b | 2.69 (dd, 17.0, 3.0) | ~2.69 (dd, 17.0, 3.0) |

| 6 | 5.90 (d, 2.2) | ~5.95 (s) |

| 8 | 5.90 (d, 2.2) | - |

| 2', 6' | 7.32 (d, 8.5) | ~7.32 (d, 8.5) |

| 3', 5' | 6.81 (d, 8.5) | ~6.81 (d, 8.5) |

| 8-CH₃ | - | ~2.10 (s) |

| 5-OH | 12.11 (s) | ~12.10 (s) |

| 7-OH | 10.82 (s) | ~10.80 (s) |

| 4'-OH | 9.58 (s) | ~9.58 (s) |

Reference for Naringenin Data: Egyptian Journal of Chemistry[2]

Table 3: ¹³C NMR Spectroscopic Data of Naringenin and Predicted Data for 8-Methyl-Naringenin (in DMSO-d₆)

| Position | Naringenin δ (ppm) | 8-Methyl-Naringenin (Predicted) δ (ppm) |

| 2 | 78.5 | ~78.5 |

| 3 | 41.8 | ~41.8 |

| 4 | 196.4 | ~196.4 |

| 4a | 101.8 | ~102.0 |

| 5 | 163.6 | ~163.0 |

| 6 | 95.9 | ~96.5 |

| 7 | 167.0 | ~166.5 |

| 8 | 95.0 | ~105.0 |

| 8a | 162.8 | ~162.5 |

| 1' | 128.3 | ~128.3 |

| 2', 6' | 128.1 | ~128.1 |

| 3', 5' | 115.1 | ~115.1 |

| 4' | 157.6 | ~157.6 |

| 8-CH₃ | - | ~8.0-10.0 |

Reference for Naringenin Data: ScienceOpen[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of spectroscopic data.

Mass Spectrometry Protocol

Sample Preparation: A stock solution of 8-methyl-naringenin is prepared by dissolving the compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of 1 mg/mL. This stock solution is then further diluted to a working concentration of approximately 10 µg/mL with the initial mobile phase solvent.

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids and can be operated in both positive and negative ion modes.

-

Mobile Phase: A typical mobile phase for reverse-phase liquid chromatography consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Elution: A gradient elution is employed to separate the analyte from any impurities.

-

MS Parameters:

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Temperature: 300-400 °C

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

-

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of 8-methyl-naringenin is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or acetone-d₆, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to obtain well-resolved spectra.

-

Experiments: A standard suite of 1D and 2D NMR experiments should be performed:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Visualizations

Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to naringenin, the precursor to 8-methyl-naringenin.

Caption: Simplified flavonoid biosynthesis pathway to 8-methyl-naringenin.

Spectroscopic Analysis Workflow

This diagram outlines a logical workflow for the spectroscopic analysis and structural elucidation of a novel flavonoid like 8-methyl-naringenin.

Caption: Workflow for spectroscopic analysis of flavonoids.

References

An In-depth Technical Guide on the Biosynthetic Pathway of 5,7,4'-Trihydroxy-8-methylflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5,7,4'-Trihydroxy-8-methylflavanone, a C-methylated flavanone (B1672756) with potential pharmacological applications. The biosynthesis originates from the general phenylpropanoid pathway, leading to the formation of the flavanone scaffold, naringenin (B18129). The key and largely uncharacterized step in the formation of the title compound is the C-methylation at the 8-position of the naringenin A-ring. This guide synthesizes the current understanding of the enzymatic steps, discusses the putative enzymes involved, and presents detailed experimental protocols for the investigation of this pathway. Furthermore, it includes quantitative data where available and outlines the regulatory mechanisms governing flavonoid biosynthesis. The included diagrams and tables offer a clear and concise visualization of the complex biochemical processes for researchers in natural product biosynthesis and drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Modifications to the basic flavonoid skeleton, such as methylation, can significantly alter their bioavailability and bioactivity. This compound, also known as 8-methylnaringenin, is a C-methylated flavanone isolated from plants such as Qualea grandiflora.[2] The presence of a methyl group at the C-8 position is anticipated to enhance its lipophilicity and potential for biological activity. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for metabolic engineering.

This guide delineates the known and putative steps in the biosynthesis of this compound, focusing on the enzymatic reactions, potential genes, and regulatory networks.

The General Flavonoid Biosynthetic Pathway: Precursor to Naringenin

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which provides the precursor molecules for all flavonoids.[3][4]

2.1. Phenylpropanoid Pathway

The pathway commences with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

2.2. Formation of the Flavanone Skeleton

The first committed step in flavonoid biosynthesis is the formation of a chalcone (B49325) scaffold, which is then isomerized to a flavanone.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4',6',4-tetrahydroxychalcone).

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin (5,7,4'-trihydroxyflavanone).[3]

The Key C-Methylation Step: Formation of this compound

The final and most specific step in the biosynthesis of this compound is the C-methylation of naringenin at the 8-position of the A-ring. This reaction is catalyzed by a putative C-methyltransferase (CMT) .

-

Naringenin 8-C-methyltransferase (putative): This enzyme would utilize S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the C-8 position of naringenin.